(2S,5R)-5-methyl-2-phenylmorpholine chemical structure and properties
(2S,5R)-5-methyl-2-phenylmorpholine chemical structure and properties
An In-Depth Technical Guide to (2S,5R)-5-methyl-2-phenylmorpholine
Executive Summary
(2S,5R)-5-methyl-2-phenylmorpholine, a stereoisomer of the more widely known phenmetrazine, belongs to the substituted phenylmorpholine class of compounds. These molecules are recognized for their activity as monoamine neurotransmitter releasers and have been investigated for various applications, including as anorectics and treatments for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] This guide provides a detailed overview of the chemical structure, physicochemical properties, a representative synthesis protocol, and the inferred pharmacological profile of (2S,5R)-5-methyl-2-phenylmorpholine. The morpholine scaffold is a privileged structure in medicinal chemistry, often conferring desirable metabolic and pharmacokinetic properties, making its derivatives, such as the topic compound, of significant interest to researchers in drug development and neuroscience.[3][4]
Chemical Identity and Molecular Structure
(2S,5R)-5-methyl-2-phenylmorpholine is a synthetic heterocyclic organic compound with the molecular formula C₁₁H₁₅NO.[5] The structure contains a six-membered morpholine ring with a phenyl substituent at the 2-position and a methyl substituent at the 5-position. The designation (2S,5R) specifies the stereochemistry at the two chiral centers, indicating a trans configuration between the phenyl and methyl groups.
Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | (2S,5R)-5-methyl-2-phenylmorpholine | N/A |
| Synonyms | Isophenmetrazine | [1] |
| Molecular Formula | C₁₁H₁₅NO | [5] |
| Molecular Weight | 177.24 g/mol | [6] |
| CAS Number | Not explicitly available for (2S,5R). Related isomer (2R,5R) is 1349828-96-1.[5][7][8] | N/A |
Molecular Structure and Stereochemistry
The precise stereochemical arrangement is critical to the biological activity of phenylmorpholine derivatives. The trans relationship between the substituents at positions 2 and 5 is generally the thermodynamically more stable configuration resulting from many synthetic routes.[9]
Caption: 2D structure of (2S,5R)-5-methyl-2-phenylmorpholine.
Physicochemical and Computed Properties
Detailed experimental data for this specific isomer is not widely published. However, computational models provide valuable estimations for its physicochemical properties, which are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Computed Value | Details |
| Molecular Weight | 177.24 g/mol | --- |
| XLogP3 | 1.4 | A measure of lipophilicity. |
| Hydrogen Bond Donor Count | 1 | The secondary amine group. |
| Hydrogen Bond Acceptor Count | 2 | The nitrogen and oxygen atoms. |
| Rotatable Bond Count | 1 | The bond connecting the phenyl ring. |
| Polar Surface Area | 21.3 Ų | --- |
| Storage Temperature | 0-8 °C | Recommended for preserving chemical integrity.[5][10] |
Note: Computed properties are sourced from PubChem for the (5S)-5-methyl-2-phenylmorpholine isomer and are presented here as estimations.[6]
Synthesis and Characterization
The synthesis of substituted phenylmorpholines typically involves the intramolecular cyclization of an appropriate amino alcohol precursor.[9] This is often achieved via acid-catalyzed dehydration, a method that favors the formation of the more stable trans diastereomer.[9]
General Synthesis Workflow
The pathway involves the preparation of a chiral amino alcohol, which then undergoes cyclization to form the morpholine ring. This ensures control over the stereochemistry of the final product.
Caption: General workflow for the synthesis of phenylmorpholines.
Representative Experimental Protocol
The following protocol is a representative example adapted from the synthesis of related phenylmorpholine analogues and illustrates the key steps and chemical logic.[9]
Objective: To synthesize (2S,5R)-5-methyl-2-phenylmorpholine via acid-catalyzed cyclization.
Materials:
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(1R,2S)-2-((1-phenylethyl)amino)propan-1-ol (or a similar chiral precursor)
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Dichloromethane (CH₂Cl₂)
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Concentrated Sulfuric Acid (H₂SO₄)
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Crushed Ice
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Saturated Sodium Carbonate (Na₂CO₃) solution
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Diethyl Ether (Et₂O)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel for flash chromatography
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Eluent: Dichloromethane/Methanol (10:1) with 1% Ammonium Hydroxide
Procedure:
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Reaction Setup: Dissolve the chiral amino alcohol precursor in dichloromethane (CH₂Cl₂) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.
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Rationale: Cooling the reaction mixture controls the exothermic nature of adding concentrated acid.
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-
Acid Addition: Add concentrated sulfuric acid dropwise to the cooled solution with vigorous stirring.
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Rationale: Sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the intramolecular cyclization by removing a molecule of water.
-
-
Reaction: Allow the mixture to stir overnight, gradually warming to room temperature.
-
Rationale: The extended reaction time ensures the cyclization proceeds to completion.
-
-
Quenching and Workup: Carefully pour the reaction mixture onto crushed ice. Basify the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH is > 8.
-
Rationale: Quenching on ice dissipates heat from the acid-base neutralization. Basification deprotonates the amine, making the product soluble in organic solvents for extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether. Combine the organic extracts.
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Rationale: The target compound is more soluble in the organic phase (ether) than in the aqueous phase.
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-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil.
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Rationale: Removing residual water is crucial before solvent evaporation to prevent hydrolysis or side reactions.
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-
Purification: Purify the resulting oil by flash chromatography using a silica gel column. Elute with a mixture of CH₂Cl₂/Methanol (10:1) containing 1% ammonium hydroxide.
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Rationale: Flash chromatography separates the desired product from starting materials and byproducts. The addition of a small amount of base (ammonium hydroxide) to the eluent prevents the amine product from streaking on the acidic silica gel.
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Characterization
The identity and purity of the final compound would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR): To confirm the chemical structure and stereochemistry.
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Gas Chromatography/Mass Spectrometry (GC/MS): To determine purity and confirm the molecular weight of the compound.[11]
Pharmacology and Potential Applications
Substituted phenylmorpholines are primarily known for their effects on monoamine neurotransmitter systems.[1] They generally act as releasing agents and/or reuptake inhibitors of dopamine, norepinephrine, and serotonin.
Inferred Mechanism of Action
While specific pharmacological data for the (2S,5R) isomer is limited, the activity of closely related isomers provides strong evidence for its likely mechanism. The (2S,5S)-5-methyl-2-phenylmorpholine isomer has been reported to act as a releasing agent for dopamine, serotonin, and norepinephrine.[12]
Reported Monoamine Releaser Activity for (2S,5S) Isomer:
-
Dopamine (DA) Release: 212 nM
-
Serotonin (5-HT) Release: 107 nM
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Norepinephrine (NE) Release: 79 nM
Disclaimer: The data above pertains to the (2S,5S) isomer and should be considered as an indicator of potential activity for the (2S,5R) isomer, not as a direct measurement.[12]
Potential Therapeutic and Research Applications
The ability of phenylmorpholines to modulate monoamine levels makes them valuable candidates for both therapeutic development and as research tools.
-
Drug Development: The class of compounds has been explored for treating conditions like ADHD and as appetite suppressants (anorectics).[1][2] The development of analogs with specific selectivity profiles for different monoamine transporters is an active area of research.
-
Research Chemical: As a monoamine releaser with a specific stereochemical structure, (2S,5R)-5-methyl-2-phenylmorpholine serves as a valuable tool for neuropharmacological research to probe the structure-activity relationships of monoaminergic systems.
Conclusion
(2S,5R)-5-methyl-2-phenylmorpholine is a structurally defined chiral molecule with significant potential as a neuropharmacological agent. Its identity as a member of the monoamine-releasing substituted phenylmorpholine class positions it as a compound of high interest for researchers in medicinal chemistry and drug discovery. The synthesis, while requiring stereochemical control, follows established chemical principles of acid-catalyzed cyclization. Further investigation into the specific pharmacological profile of this trans isomer is warranted to fully elucidate its therapeutic potential and its utility as a scientific tool.
References
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Meltzer, P. C., et al. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry. Available at: [Link]
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MDPI. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules. Available at: [Link]
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ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Available at: [Link]
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Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
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ResearchGate. (2020). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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LJMU Research Online. (2015). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis. Available at: [Link]
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